molecular formula C12H8BrN3O2 B4422681 5-bromo-N-(1H-indazol-5-yl)furan-2-carboxamide

5-bromo-N-(1H-indazol-5-yl)furan-2-carboxamide

Cat. No.: B4422681
M. Wt: 306.11 g/mol
InChI Key: XLFMDKDHPKMRLD-UHFFFAOYSA-N
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Description

5-bromo-N-(1H-indazol-5-yl)furan-2-carboxamide is a heterocyclic compound that combines a furan ring with an indazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1H-indazol-5-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Indazole Moiety: The indazole ring can be synthesized through the condensation of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization.

    Bromination: The indazole ring is then brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide.

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling Reaction: The final step involves coupling the brominated indazole with the furan-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1H-indazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide in an organic solvent like dichloromethane.

    Coupling Reactions: EDCI and triethylamine in an organic solvent like dimethylformamide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinone or other oxidized derivatives.

Scientific Research Applications

5-bromo-N-(1H-indazol-5-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1H-indazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-indazole: Shares the indazole moiety but lacks the furan ring.

    N-(1H-indazol-5-yl)furan-2-carboxamide: Similar structure but without the bromine atom.

    5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: Contains a thiazole ring instead of an indazole ring.

Uniqueness

5-bromo-N-(1H-indazol-5-yl)furan-2-carboxamide is unique due to the combination of the brominated indazole and furan rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

5-bromo-N-(1H-indazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O2/c13-11-4-3-10(18-11)12(17)15-8-1-2-9-7(5-8)6-14-16-9/h1-6H,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFMDKDHPKMRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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